molecular formula C21H20FN3O2 B11408380 5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11408380
M. Wt: 365.4 g/mol
InChI Key: FBFQCERIQVKZAB-UHFFFAOYSA-N
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Description

“5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a synthetic organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The butyl, fluorophenyl, and hydroxyphenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings (fluorophenyl and hydroxyphenyl) can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions (acidic, basic, or neutral).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the butyl group.

    5-butyl-4-(2-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the butyl group and the specific substitution pattern (fluorophenyl and hydroxyphenyl groups) contribute to the unique chemical and biological properties of “5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one”, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

5-butyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H20FN3O2/c1-2-3-12-25-20(13-8-4-6-10-15(13)22)17-18(23-24-19(17)21(25)27)14-9-5-7-11-16(14)26/h4-11,20,26H,2-3,12H2,1H3,(H,23,24)

InChI Key

FBFQCERIQVKZAB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4F

Origin of Product

United States

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